molecular formula C7H11NO2 B12968313 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B12968313
M. Wt: 141.17 g/mol
InChI Key: OPIOLEMLJOEWGM-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid is an organic compound characterized by a bicyclic structure containing a nitrogen atom. This compound is notable for its unique structural features, which include a seven-membered ring system with a nitrogen bridgehead. It is a colorless liquid with a strong amine odor and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the carboxylic acid group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include epoxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets through its nitrogen bridgehead and carboxylic acid group. These functional groups allow the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its combination of a nitrogen bridgehead and a carboxylic acid group, which imparts distinct reactivity and makes it a versatile building block in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

1-azabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7(10)6-3-5-1-2-8(6)4-5/h5-6H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIOLEMLJOEWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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